![molecular formula C17H17ClN2O4S B4307245 N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide](/img/structure/B4307245.png)
N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide
Descripción general
Descripción
N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound selectively inhibits the activity of Polo-like kinase 1 (PLK1), a key regulator of cell division, and has shown promising results in preclinical studies.
Mecanismo De Acción
N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide selectively inhibits the activity of PLK1 by binding to the ATP-binding pocket of the kinase domain. This results in the inhibition of cell division and the induction of cell death in cancer cells that overexpress PLK1. N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide has also been shown to induce mitotic arrest and inhibit the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide has been shown to have a range of biochemical and physiological effects in cancer cells. In addition to inhibiting the activity of PLK1, N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide has been shown to induce DNA damage and activate the DNA damage response pathway. This results in the activation of cell cycle checkpoints and the induction of cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide has several advantages for use in lab experiments. It is a highly selective inhibitor of PLK1, which makes it a useful tool for studying the role of PLK1 in cell division and cancer progression. N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies.
However, there are also limitations to the use of N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide in lab experiments. The compound has limited solubility in water, which can make it difficult to use in certain assays. In addition, N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide. One area of interest is the development of combination therapies that include N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide and other targeted inhibitors. This approach could potentially enhance the antitumor activity of N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide and overcome some of the limitations of using a single agent.
Another area of interest is the development of N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide analogs with improved pharmacokinetic properties and selectivity for PLK1. This could lead to the development of more potent and effective inhibitors for cancer therapy.
Conclusion
N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide is a small molecule inhibitor that selectively targets PLK1, a key regulator of cell division. This compound has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. Future research on N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide could lead to the development of more effective cancer therapies and a better understanding of the role of PLK1 in cancer progression.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. PLK1 is a key regulator of cell division and is overexpressed in many types of cancer, making it an attractive target for cancer therapy. N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide has shown promising results in preclinical studies, demonstrating antitumor activity in a variety of cancer cell lines and xenograft models.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-12-4-2-6-14(8-12)20-17(22)11-3-1-5-13(7-11)19-15-9-25(23,24)10-16(15)21/h1-8,15-16,19,21H,9-10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVGETHEPVPCGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.